(R)-2-(4-Fluorophenyl)pyrrolidine physical and chemical properties
(R)-2-(4-Fluorophenyl)pyrrolidine physical and chemical properties
An In-depth Technical Guide to (R)-2-(4-Fluorophenyl)pyrrolidine for Medicinal Chemistry Professionals
Foreword
As a Senior Application Scientist, it is my experience that the value of a chiral building block is defined not just by its structure, but by the clarity and completeness of the technical data that supports its application. (R)-2-(4-Fluorophenyl)pyrrolidine is a quintessential example of a scaffold that marries two privileged fragments in modern drug design: the conformationally restricted, sp³-rich pyrrolidine ring and the metabolically robust, electronically-tuned fluorophenyl moiety. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this key intermediate. We will move beyond a simple recitation of facts to explore the causality behind its properties and the logic underpinning its synthesis and analysis, empowering you to integrate this molecule into your discovery programs with confidence.
Molecular Identity and Structural Attributes
(R)-2-(4-Fluorophenyl)pyrrolidine is a chiral secondary amine. The pyrrolidine ring provides a defined three-dimensional vector for substituent placement, while the 4-fluorophenyl group modulates electronic properties and can enhance metabolic stability or participate in key binding interactions.
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-(4-fluorophenyl)pyrrolidine | N/A |
| CAS Number | 298690-89-8 | |
| Molecular Formula | C₁₀H₁₂FN | |
| Molecular Weight | 165.21 g/mol | |
| Canonical SMILES | C1CC(NC1)C2=CC=C(C=C2)F | |
| InChIKey | ZDCXMSDSTZZWAX-JTQLQIEISA-N | N/A |
Physicochemical Properties
The physical properties of a molecule dictate its handling, formulation, and pharmacokinetic behavior. The introduction of fluorine can subtly alter properties compared to the non-fluorinated parent compound.
| Property | Value | Notes and Justification |
| Appearance | Light yellow to brown liquid | Visual inspection, common for this class of compound.[1] |
| Boiling Point | 235.5 ± 33.0 °C | Predicted value. The high boiling point is expected for an aromatic amine of this molecular weight. |
| Density | 1.078 ± 0.06 g/cm³ | Predicted value. Slightly denser than water, typical for fluorinated organic compounds. |
| pKa | 9.76 ± 0.10 | Predicted value. The pyrrolidine nitrogen is a secondary amine, exhibiting moderate basicity. |
| XLogP3 | 1.9 | Computed value. Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.[2] |
Stereochemistry and Optical Activity
As a chiral molecule, (R)-2-(4-Fluorophenyl)pyrrolidine rotates plane-polarized light. The specific rotation, [α]D, is a fundamental property used to confirm the enantiomeric identity and purity of a sample.
While a specific experimental value for the specific rotation of (R)-2-(4-Fluorophenyl)pyrrolidine is not prominently reported in publicly available literature, the value for its enantiomer, (S)-2-(4-Fluorophenyl)pyrrolidine, would be equal in magnitude but opposite in sign. The determination of this value is a critical quality control step following asymmetric synthesis.
Chemical Properties and Reactivity
The chemistry of (R)-2-(4-Fluorophenyl)pyrrolidine is dominated by the nucleophilicity of the secondary amine.
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N-Functionalization: The nitrogen atom readily participates in nucleophilic substitution and addition reactions. It can be acylated to form amides, alkylated to form tertiary amines, or used in reductive amination protocols to couple with aldehydes and ketones. These reactions are fundamental to its use as a building block for more complex drug candidates.
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Aromatic Ring: The 4-fluorophenyl group is relatively inert to typical transformations but can influence the overall electronic nature of the molecule. The fluorine atom is a weak deactivator for electrophilic aromatic substitution and directs incoming electrophiles to the ortho positions. More importantly, it can serve as a key binding element through hydrogen bonding or dipole interactions with protein targets and can block metabolic oxidation at the para-position, enhancing the pharmacokinetic profile of a drug candidate.[3]
Asymmetric Synthesis
Achieving high enantiopurity is critical. While multiple routes to 2-arylpyrrolidines exist, transition metal-catalyzed asymmetric hydrogenation of a cyclic imine precursor represents a robust and scalable strategy. The following protocol is adapted from established methodologies for related structures.
Protocol: Enantioselective Synthesis via Iridium-Catalyzed Asymmetric Hydrogenation
This protocol describes the synthesis of the (R)-enantiomer. The synthesis of the (S)-enantiomer can be achieved by using the opposite enantiomer of the chiral ligand.
Step 1: Boc Protection of the Starting Amine
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Dissolve 4-amino-1-(4-fluorophenyl)-1-butanone in dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA).
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor by TLC or LC-MS until the starting material is consumed.
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Work up the reaction by washing with water and brine, drying the organic layer over Na₂SO₄, and concentrating under reduced pressure to yield tert-butyl (4-(4-fluorophenyl)-4-oxobutyl)carbamate.
Step 2: Deprotection and In Situ Cyclization to Imine
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Dissolve the product from Step 1 in DCM.
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Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2-3 hours. This removes the Boc group, and the resulting primary amine spontaneously cyclizes to the corresponding cyclic imine (5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole).
-
Remove the solvent and excess acid under vacuum. The crude imine is typically used directly in the next step.
Step 3: Asymmetric Hydrogenation
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In a nitrogen-filled glovebox, charge a pressure-rated vial with the crude imine from Step 2.
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Add the Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂) and the appropriate chiral phosphine ligand (e.g., a derivative of (R)-BINAP or another suitable ligand for generating the (R)-product).
-
Add a solvent such as toluene or THF and any required additives (e.g., iodine or potassium iodide, which can act as promoters).
-
Seal the vial, transfer it to an autoclave, charge with hydrogen gas (e.g., 50 atm), and heat to the reaction temperature (e.g., 50 °C) with stirring for 12-24 hours.
-
After cooling and venting, quench the reaction with an aqueous bicarbonate solution.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
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Purify the crude product by silica gel column chromatography to yield pure (R)-2-(4-Fluorophenyl)pyrrolidine.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the structure, identity, and purity (both chemical and enantiomeric) of the final product.
Chromatographic Analysis: Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (e.e.) of the product.
This is a representative protocol; optimization of the mobile phase composition and column temperature may be required.
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Column: Use a polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel® OD-H or Chiralpak® AD-H column (e.g., 250 x 4.6 mm, 5 µm). These columns are highly effective for separating a wide range of chiral amines.
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Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typical for normal-phase chiral separations. A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Additive: Add a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1% v/v), to the mobile phase. This is crucial for obtaining good peak shape and preventing tailing for basic analytes like pyrrolidines.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Temperature: Maintain the column at a constant temperature, typically 25 °C.
-
Detection: Use a UV detector set to a wavelength where the phenyl ring absorbs, typically around 254 nm.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL).
-
Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
Spectroscopic Data (Expected Characteristics)
The following tables summarize the expected spectroscopic features. Experimental data should be acquired on a reference standard for confirmation.
Table 5.2.1: Expected ¹H NMR Characteristics (400 MHz, CDCl₃) Proton numbering corresponds to the IUPAC convention for the pyrrolidine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Protons |
| ~7.30 - 7.25 | m (AA'BB') | ~8.5, 5.5 | Aromatic H (ortho to F) | 2H |
| ~7.05 - 6.95 | m (AA'BB') | ~8.5, 8.5 | Aromatic H (meta to F) | 2H |
| ~4.15 | t | ~8.0 | Benzylic H (H2) | 1H |
| ~3.20 - 3.10 | m | - | Pyrrolidine H (H5) | 1H |
| ~3.00 - 2.90 | m | - | Pyrrolidine H (H5) | 1H |
| ~2.20 - 2.10 | m | - | Pyrrolidine H (H3) | 1H |
| ~2.00 - 1.70 | m | - | Pyrrolidine H (H3, H4) | 3H |
| ~1.80 (broad) | s | - | N-H | 1H |
Table 5.2.2: Expected ¹³C NMR Characteristics (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~161.5 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F | Large one-bond C-F coupling is characteristic. |
| ~141 (d, ⁴JCF ≈ 3 Hz) | Aromatic C-ipso | Small coupling to fluorine. |
| ~128 (d, ³JCF ≈ 8 Hz) | Aromatic C-H (ortho to F) | |
| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic C-H (meta to F) | |
| ~63 | Benzylic C-H (C2) | |
| ~47 | Pyrrolidine C-H₂ (C5) | |
| ~35 | Pyrrolidine C-H₂ (C3) | |
| ~26 | Pyrrolidine C-H₂ (C4) |
Table 5.2.3: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | N-H Stretch | Secondary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (Pyrrolidine) |
| ~1600, ~1510 | C=C Stretch | Aromatic Ring |
| ~1220 (strong) | C-F Stretch | Aryl-Fluoride |
| ~830 | C-H Bend | 1,4-Disubstituted Aromatic |
Table 5.2.4: Expected Mass Spectrometry (MS) Fragmentation
| m/z | Proposed Fragment | Fragmentation Pathway |
| 165 | [M]⁺ | Molecular Ion |
| 164 | [M-H]⁺ | Loss of a hydrogen radical |
| 95 | [C₆H₄F]⁺ | Cleavage at the benzylic position (loss of pyrrolidine radical) |
| 70 | [C₄H₈N]⁺ | Cleavage at the benzylic position (loss of fluorophenyl radical) |
Applications in Drug Discovery
The (R)-2-(4-Fluorophenyl)pyrrolidine scaffold is a valuable asset in medicinal chemistry for several strategic reasons:
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CNS-Targeted Agents: The pyrrolidine ring is a common feature in many centrally active compounds. The moderate lipophilicity and polarity imparted by the amine and fluorine atom provide a good starting point for designing molecules capable of crossing the blood-brain barrier.
-
Metabolic Stability: The fluorine atom at the 4-position of the phenyl ring blocks a common site of oxidative metabolism by cytochrome P450 enzymes. This can significantly improve the half-life and oral bioavailability of a drug candidate.[3]
-
Receptor Antagonism: This specific scaffold has been identified as a core component for blockers of the atrial natriuretic peptide (ANP) receptor, indicating its potential in cardiovascular disease research.
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Scaffold for Diversity: The secondary amine serves as a convenient chemical handle for building out molecular complexity, allowing for the exploration of structure-activity relationships (SAR) by attaching various side chains, linkers, and pharmacophoric groups.
Safety and Handling
(R)-2-(4-Fluorophenyl)pyrrolidine should be handled with appropriate care in a laboratory setting. Based on data for the racemic mixture, the following hazards are identified:
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H302 (Harmful if swallowed).[2]
-
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C.
-
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
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2-(4-Fluorophenyl)pyrrolidine. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. Available at: [Link]
- 2-pyrrolidine phenylhydrazides antibacterial agents.Google Patents (EP3490984A1).
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available at: [Link]
- Process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide.Google Patents (US7361771B2).
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Specific Optical Rotation for the Identification of the Locus of Solubilization of Chiral Molecules in Achiral Micelles. ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. PubMed. Available at: [Link]
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Pyrrolidine, 2-(4-fluorophenyl)-, (2R)-. ChemBK. Available at: [Link]
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- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
